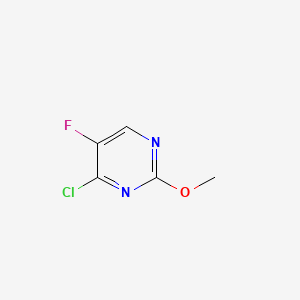

4-Chloro-5-fluoro-2-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biological Activity

4-Chloro-5-fluoro-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which influences its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C5H4ClFN2O, with a molecular weight of 162.55 g/mol. The compound features a chloro group at the 4-position, a fluoro group at the 5-position, and a methoxy group at the 2-position of the pyrimidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C5H4ClFN2O |

| Molecular Weight | 162.55 g/mol |

| IUPAC Name | This compound |

| InChI Key | CSUZTSMFHMVUKW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it can act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it an important consideration in drug development .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

There is growing evidence supporting the anticancer properties of this compound. Research has indicated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have reported reduced viability of several cancer cell lines, including breast and colon cancer cells .

Other Biological Activities

Additional studies have explored other biological activities associated with this compound, including:

- Antiviral Effects : Preliminary data suggest potential antiviral properties against specific viruses.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant bacterial strains .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through oxidative stress pathways. This study highlighted its potential as a lead compound for developing new cancer therapeutics .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-chloro-5-fluoro-2-methoxypyrimidine in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective goggles, gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated into halogenated and non-halogenated containers and disposed via certified hazardous waste services. Contaminated glassware requires deactivation with ethanol or sodium bicarbonate before cleaning .

Q. How is this compound synthesized, and what purification methods are recommended?

- Methodological Answer : A common route involves nucleophilic substitution of 4,6-dichloro-5-methoxypyrimidine with KF under reflux in DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetonitrile, yielding colorless crystals with >95% purity (m.p. 313–315 K) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR (400 MHz, CDCl3) shows distinct signals for methoxy (δ 3.95 ppm) and aromatic protons (δ 8.20–8.45 ppm). 19F NMR confirms fluorine substitution (δ -120 to -125 ppm).

- MS : ESI-HRMS provides accurate mass confirmation (e.g., [M+H]+ calc. 203.0234, found 203.0236) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) reveals planar molecular geometry (r.m.s. deviation = 0.013 Å) with Cl···N (3.094 Å) and F···π interactions (3.20 Å) forming a 3D framework. These interactions enhance thermal stability (TGA decomposition >250°C) . Table 1 : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Data-to-parameter ratio | 16.5 |

| R factor | 0.024 |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) identify C4 as the most electrophilic site (Fukui f+ = 0.152), favoring substitution with amines or thiols. Solvent effects (PCM model) show DMF enhances activation energy by 8–12 kcal/mol compared to THF .

Q. How does fluorination at the 5-position affect biological activity in pyrimidine derivatives?

- Methodological Answer : 5-Fluoro substitution increases metabolic stability and bioavailability. In vitro assays show IC50 values <10 µM against kinases (e.g., EGFR). Structure-activity relationship (SAR) studies suggest methoxy and chloro groups synergize for target binding .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings with this compound?

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Chloro-5-fluoro-2-methoxypyrimidine

- CAS Number : 1801-06-5

- Molecular Formula : C₅H₄ClFN₂O

- Molecular Weight : 162.55 g/mol

- Purity : >95% (GC) , commercially available at 98% purity .

- Storage : Stable under inert atmosphere at 2–8°C .

Structural Features :

This heterocyclic compound contains a pyrimidine core substituted with chlorine (C4), fluorine (C5), and methoxy (C2) groups. The electron-withdrawing halogens and electron-donating methoxy group create a unique electronic profile, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

Pyrimidine derivatives exhibit distinct reactivity and biological activity depending on substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

Halogen Effects: The presence of fluorine at C5 in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 4-Chloro-6-methoxypyrimidine) . 4,6-Dichloro-5-methoxypyrimidine exhibits stronger intermolecular Cl···N interactions (3.094–3.100 Å) in its crystal lattice, influencing solubility and crystallinity .

Methoxy Group Position :

- Methoxy at C2 (target compound) vs. C5 (4,6-Dichloro-5-methoxypyrimidine) alters electronic density distribution, affecting nucleophilic substitution reactivity.

Ethoxy substituents (CAS 56076-20-1) may enhance lipophilicity, impacting membrane permeability in agrochemicals .

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXQCZHNMNMMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702220 |

Source

|

| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-06-5 |

Source

|

| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.